molecular formula C14H23NO4 B2980360 7-[(tert-Butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid CAS No. 1250999-64-4

7-[(tert-Butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid

Cat. No. B2980360
CAS RN: 1250999-64-4
M. Wt: 269.341
InChI Key: VGOWNBSVXXGVHA-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-[(tert-Butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid” is a chemical compound with the CAS Number: 1250999-64-4 . It has a molecular weight of 269.34 . The IUPAC name for this compound is 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-1-carboxylic acid . The InChI code for this compound is 1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-6-14(7-9-15)5-4-10(14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) .

Scientific Research Applications

Spirocyclic Compounds as Pseudopeptides

Research has focused on the synthesis of spirocyclic compounds as conformationally restricted pseudopeptides. Fernandez et al. (2002) synthesized derivatives of diazaspiro decanes as constrained surrogates for Pro-Leu and Gly-Leu dipeptides, aiming to mimic gamma-turn/distorted type II beta-turn structures in peptides. These compounds offer insights into the conformational preferences of peptide chains and their potential utility in designing peptidomimetics (Fernandez et al., 2002).

Building Blocks for Polyketides

Shklyaruck (2015) developed an efficient procedure for transforming derivatives of diethyl (S)-malate into building blocks for the synthesis of arenamides A and C, compounds known for their pronounced antitumor activity. This showcases the potential of using spirocyclic compounds in the synthesis of biologically active molecules (Shklyaruck, 2015).

Reagent for Boc Protecting Group Introduction

Rao et al. (2017) described a new reagent, tert-butyl (2,4-dioxo-3-azaspiro[5.5] undecan-3-yl) carbonate (Boc-OASUD), for introducing the Boc protecting group to amines, demonstrating its utility in preparing N-Boc-amino acids and esters without racemization. This highlights the role of spirocyclic compounds in facilitating the synthesis of protected amino acids (Rao et al., 2017).

Acid-Catalyzed Rearrangements

Nativi et al. (1989) explored the acid-catalyzed rearrangement of aziridines derived from spirocyclic acetals, leading to the highly stereoselective synthesis of 3-amino-3-deoxy-D-altrose and derivatives. This study illustrates the potential of spirocyclic compounds in synthesizing complex sugar analogs (Nativi et al., 1989).

Linkers for Solid-Phase Synthesis

Leisvuori et al. (2008) found 1,6-Dioxaspiro[4,4]nonane-2,7-dione to react readily with alcohols, leading to the development of an orthogonal linker for solid-phase synthesis of base-sensitive oligonucleotides. This methodology could significantly facilitate the synthesis of oligonucleotides with sensitive functional groups (Leisvuori et al., 2008).

properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-6-14(7-9-15)5-4-10(14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOWNBSVXXGVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC2C(=O)O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(tert-Butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid

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